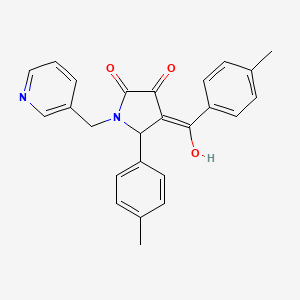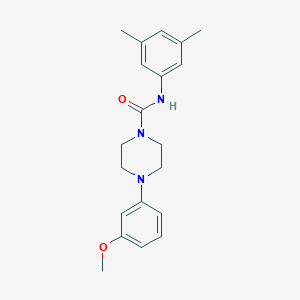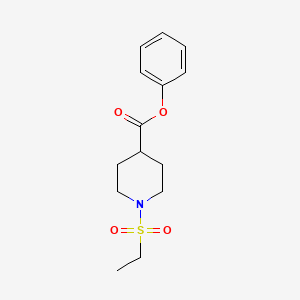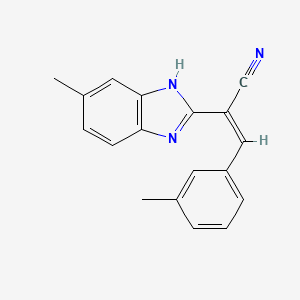![molecular formula C20H30FN3O3S B5489190 1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)
1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Boc-4-piperazinyl-4'-fluorobenzophenone and has a molecular formula of C23H30FN3O3S.
作用機序
The mechanism of action of 1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine involves its interaction with the 5-HT1A receptor. This receptor is predominantly located in the brain and is involved in the regulation of mood, anxiety, and stress. The binding of this compound to the 5-HT1A receptor results in the activation of various intracellular signaling pathways, leading to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine are primarily attributed to its interaction with the 5-HT1A receptor. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been reported to enhance cognitive function and improve memory.
実験室実験の利点と制限
1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is a highly specific ligand for the 5-HT1A receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, this compound has shown good pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has several potential future directions. One of the most promising areas of research is the development of novel drugs based on this compound for the treatment of neurological disorders. Additionally, this compound could be used as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions. Further research is also needed to explore the potential applications of this compound in other areas such as cancer research and drug delivery.
合成法
The synthesis of 1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine involves the reaction of 4-fluorobenzophenone with Boc-4-piperazinone in the presence of butylsulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has been extensively used in scientific research. It is primarily used as a ligand for serotonin receptors, particularly the 5-HT1A receptor. This compound has shown potential in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
(1-butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c1-2-3-16-28(26,27)24-10-8-17(9-11-24)20(25)23-14-12-22(13-15-23)19-6-4-18(21)5-7-19/h4-7,17H,2-3,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGUQFPMPUXZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5489109.png)
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5489129.png)

![N-[3-(4-ethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5489134.png)

![N-(3-chloro-2-methylphenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5489141.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanecarboxamide](/img/structure/B5489152.png)
![N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5489167.png)



![1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489213.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)